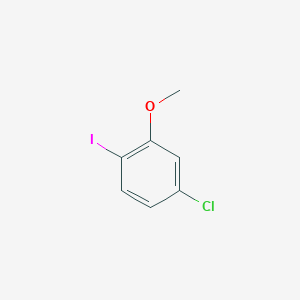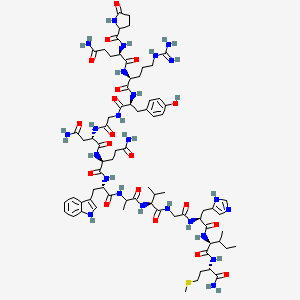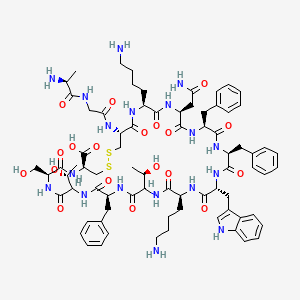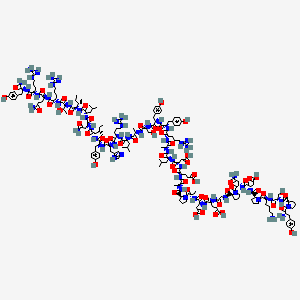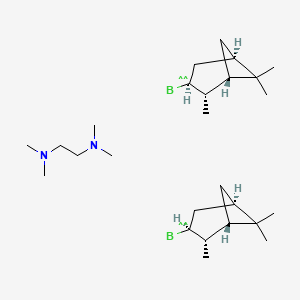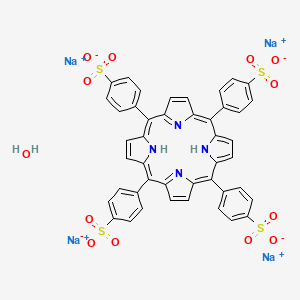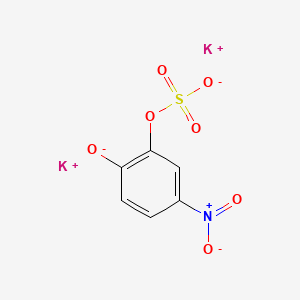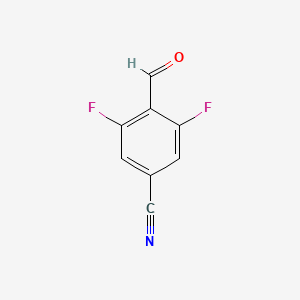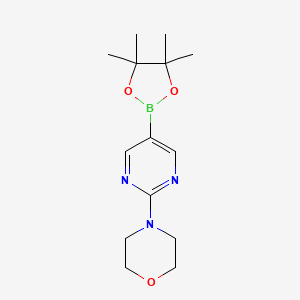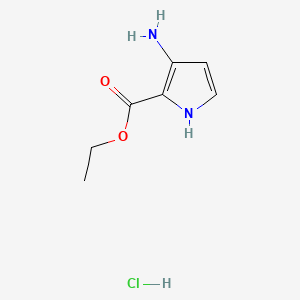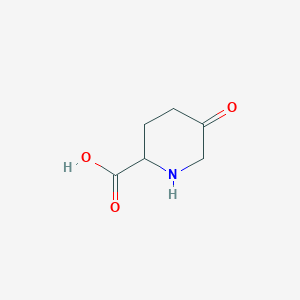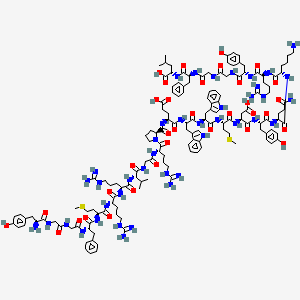
Peptide E (adrenal medulla)
Overview
Description
Peptide E is a neuropeptide found in the adrenal medulla, which is the inner part of the adrenal gland. The adrenal medulla plays a crucial role in the body’s response to stress by secreting catecholamines such as epinephrine and norepinephrine. Peptide E is involved in the regulation of catecholamine secretion and has various physiological functions, including modulation of neurotransmission and stress response.
Mechanism of Action
Target of Action
Peptide E, also known as Peptide E (Adrenal Medulla), primarily targets the α and β adrenoreceptors, which are G protein-coupled receptors located both in the central nervous system and in the periphery . These receptors play a crucial role in the body’s response to stress, often referred to as the “fight or flight” response .
Mode of Action
Peptide E (Adrenal Medulla) interacts with its targets, the α and β adrenoreceptors, by binding to these receptors. This binding initiates a chain of events that leads to the target cell’s response . The interaction of Peptide E (Adrenal Medulla) with these receptors triggers a series of physiological changes such as increased cardiac output and increased glycogenolysis in liver and muscle tissue .
Biochemical Pathways
The action of Peptide E (Adrenal Medulla) affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal (HPA) axis, which involves the hypothalamus stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary. ACTH then stimulates the adrenal cortex to produce corticosteroids . Another pathway involves the stimulation of the adrenal medulla by impulses from preganglionic sympathetic neurons originating in the thoracic spinal cord. This stimulation causes the medulla to secrete the amine hormones epinephrine and norepinephrine .
Pharmacokinetics
The pharmacokinetics of Peptide E (Adrenal Medulla) involves its absorption, distribution, metabolism, and excretion (ADME). The adrenal glands have a rich blood supply and have one of the highest rates of blood flow in the body . Once released into the blood, Peptide E (Adrenal Medulla) circulates freely throughout the body, affecting the activity of its target cells
Result of Action
The molecular and cellular effects of Peptide E (Adrenal Medulla)'s action are significant. It leads to a number of physiological changes, such as increased cardiac output and increased glycogenolysis in liver and muscle tissue . These changes are part of the body’s “fight or flight” response, preparing the body for immediate physical action.
Action Environment
The action, efficacy, and stability of Peptide E (Adrenal Medulla) can be influenced by various environmental factors. Stress, both physical and psychological, can trigger the release of hormones from the adrenal medulla . Physical stresses may include injury, exposure to severe temperatures, or malnutrition, while psychological stresses can range from the perception of a physical threat to a fight with a loved one, or just a bad day at school .
Biochemical Analysis
Biochemical Properties
Peptide E is involved in several biochemical reactions within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase, which is crucial for the synthesis of catecholamines like adrenaline and noradrenaline . Peptide E also interacts with proteins such as chromogranins, which are involved in the storage and release of catecholamines . These interactions are essential for the regulation of catecholamine secretion and the overall function of the adrenal medulla.
Cellular Effects
Peptide E exerts various effects on different cell types and cellular processes. In chromaffin cells of the adrenal medulla, Peptide E influences cell signaling pathways, gene expression, and cellular metabolism . It modulates the secretion of catecholamines in response to stress and other stimuli, thereby playing a critical role in the body’s stress response . Additionally, Peptide E affects the expression of genes involved in catecholamine synthesis and storage, further influencing cellular function .
Molecular Mechanism
At the molecular level, Peptide E exerts its effects through several mechanisms. It binds to specific receptors on the surface of chromaffin cells, leading to the activation of intracellular signaling pathways . These pathways involve the activation of cyclic AMP and protein kinase A, which in turn regulate the expression of genes involved in catecholamine synthesis . Peptide E also modulates the activity of enzymes such as phenylethanolamine-N-methyltransferase, thereby influencing the production of catecholamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peptide E can vary over time. Studies have shown that Peptide E is relatively stable and can maintain its activity for extended periods . Its effects on cellular function may change over time due to factors such as degradation and changes in receptor sensitivity . Long-term exposure to Peptide E has been shown to result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Peptide E can vary significantly with different dosages in animal models. At low doses, Peptide E has been shown to enhance catecholamine secretion and improve stress response . At high doses, Peptide E can lead to toxic effects such as excessive catecholamine release and subsequent cardiovascular complications . These findings highlight the importance of carefully regulating the dosage of Peptide E in therapeutic applications.
Metabolic Pathways
Peptide E is involved in several metabolic pathways within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase and tyrosine hydroxylase, which are involved in the synthesis of catecholamines . Peptide E also affects the metabolic flux of these pathways, leading to changes in the levels of metabolites such as adrenaline and noradrenaline . These interactions are crucial for the regulation of catecholamine synthesis and release.
Transport and Distribution
Peptide E is transported and distributed within cells and tissues through specific transporters and binding proteins . In the adrenal medulla, Peptide E is stored in chromaffin granules along with catecholamines . Upon stimulation, Peptide E is released into the bloodstream, where it can exert its effects on distant target organs . The distribution of Peptide E within the body is regulated by factors such as blood flow and receptor availability .
Subcellular Localization
Peptide E is primarily localized in the chromaffin granules of the adrenal medulla . These granules are specialized organelles that store and release catecholamines in response to various stimuli . The localization of Peptide E within these granules is essential for its function in regulating catecholamine secretion . Additionally, Peptide E may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peptide E can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of Peptide E involves large-scale SPPS. The process is automated to ensure high efficiency and yield. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions: Peptide E undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Peptide E has numerous applications in scientific research, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in neurotransmission and stress response in the adrenal medulla.
Medicine: Explored for its potential therapeutic applications in stress-related disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Neuropeptide Y (NPY): Another neuropeptide found in the adrenal medulla, involved in the regulation of catecholamine secretion.
Substance P: A neuropeptide that modulates pain perception and stress response.
Vasoactive Intestinal Peptide (VIP): A neuropeptide with various physiological functions, including vasodilation and modulation of neurotransmission.
Uniqueness of Peptide E: Peptide E is unique in its specific role in the adrenal medulla, particularly in the regulation of catecholamine secretion. Its distinct amino acid sequence and receptor specificity differentiate it from other neuropeptides, making it a valuable target for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H207N41O34S2/c1-80(2)64-113(143(221)222)186-135(213)108(67-83-26-11-8-12-27-83)172-119(196)78-166-117(194)76-168-125(203)106(68-85-40-46-90(190)47-41-85)181-128(206)99(34-20-58-160-145(153)154)174-126(204)97(32-17-18-56-148)173-129(207)101(50-52-115(150)192)177-136(214)109(69-86-42-48-91(191)49-43-86)182-139(217)112(72-122(200)201)185-132(210)104(55-63-224-6)179-137(215)110(70-87-73-163-95-30-15-13-28-92(87)95)184-138(216)111(71-88-74-164-96-31-16-14-29-93(88)96)183-130(208)102(51-53-121(198)199)180-140(218)114-37-23-61-188(114)142(220)105(36-22-60-162-147(157)158)170-120(197)79-169-141(219)123(81(3)4)187-133(211)100(35-21-59-161-146(155)156)176-127(205)98(33-19-57-159-144(151)152)175-131(209)103(54-62-223-5)178-134(212)107(66-82-24-9-7-10-25-82)171-118(195)77-165-116(193)75-167-124(202)94(149)65-84-38-44-89(189)45-39-84/h7-16,24-31,38-49,73-74,80-81,94,97-114,123,163-164,189-191H,17-23,32-37,50-72,75-79,148-149H2,1-6H3,(H2,150,192)(H,165,193)(H,166,194)(H,167,202)(H,168,203)(H,169,219)(H,170,197)(H,171,195)(H,172,196)(H,173,207)(H,174,204)(H,175,209)(H,176,205)(H,177,214)(H,178,212)(H,179,215)(H,180,218)(H,181,206)(H,182,217)(H,183,208)(H,184,216)(H,185,210)(H,186,213)(H,187,211)(H,198,199)(H,200,201)(H,221,222)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGFYKGPMQDBX-FEKONODYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H207N41O34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229011 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3156.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78355-50-7 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078355507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


